

# Rizavasertib: A Technical Guide to a Potent Pan-Akt Inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Rizavasertib*

Cat. No.: *B1683964*

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## Abstract

**Rizavasertib**, also known as A-443654, is a potent, ATP-competitive, and selective pan-Akt inhibitor. With a high affinity for all three Akt isoforms (Akt1, Akt2, and Akt3), **Rizavasertib** has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines and preclinical tumor models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of **Rizavasertib**, establishing its potential as a valuable tool for cancer research and therapeutic development.

## Chemical Structure and Properties

**Rizavasertib** is a derivative of indazole-pyridine compounds.<sup>[1]</sup> Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	(2S)-1-(1H-indol-3-yl)-3-[5-(3-methyl-2H-indazol-5-yl)pyridin-3-yl]oxypropan-2-amine	[2]
Synonyms	A-443654	[2]
CAS Number	552325-16-3	[3]
Molecular Formula	C <sub>24</sub> H <sub>23</sub> N <sub>5</sub> O	[3]
Molecular Weight	397.47 g/mol	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL), Ethanol (79 mg/mL); Insoluble in water.	[1][3]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 2 years.	[3]

## Mechanism of Action

**Rizavasertib** functions as a potent inhibitor of the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for cell survival, proliferation, and metabolism.

## Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is frequently hyperactivated in a wide range of human cancers.

**Rizavasertib** competitively binds to the ATP-binding site of Akt, preventing its phosphorylation and activation. This inhibition is effective against all three isoforms of Akt (Akt1, Akt2, and Akt3) with high potency.[1][4]

```
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```
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Downstream [label="Downstream Effectors\n(e.g., GSK3, FOXO, mTOR)", fillcolor="#F1F3F4",
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style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

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label="Inhibition"]; Akt -> Downstream [label="Phosphorylation"]; Downstream -> Proliferation; }
```

Figure 1: Simplified PI3K/Akt signaling pathway and the inhibitory action of **Rizavasertib**.

## Downstream Effects

By inhibiting Akt, **Rizavasertib** prevents the phosphorylation of numerous downstream substrates. A key example is the Glycogen Synthase Kinase 3 (GSK3), where **Rizavasertib** has been shown to reduce the levels of phosphorylated GSK3 (P-GSK3) in a dose-dependent manner.<sup>[3]</sup> This disruption of downstream signaling leads to the induction of apoptosis and inhibition of cell proliferation.

## Biological Activity

### In Vitro Studies

**Rizavasertib** has demonstrated potent activity in various in vitro assays.

Parameter	Value	Cell Lines	Reference
Ki (Akt1)	160 pM	-	<sup>[3]</sup>
EC <sub>50</sub> (Proliferation)	0.1 µM	MiaPaCa-2	<sup>[3]</sup>
EC <sub>50</sub> (Apoptosis)	0.63 µM	Chronic lymphocytic leukemia cells	<sup>[5]</sup>

**Rizavasertib** exhibits a 40-fold selectivity for Akt over Protein Kinase A (PKA).<sup>[3]</sup> It induces morphological changes in cancer cells within 2 to 4 hours of treatment and has been shown to decrease Bcl-2 protein levels, a key regulator of apoptosis.<sup>[3]</sup>

## In Vivo Studies

Preclinical studies in animal models have confirmed the anti-tumor efficacy of **Rizavasertib**.

Animal Model	Dosage	Effect	Reference
3T3-Akt1 flank tumor	7.5 mg/kg/day, s.c.	Inhibition of tumor growth	[3]
3T3-Akt1 flank tumor	50 mg/kg, s.c.	Induction of apoptosis	[3]
MiaPaCa-2 xenograft	30 mg/kg, s.c.	Increased levels of phosphorylated Akt1	[3]

## Experimental Protocols

### Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of **Rizavasertib** on cell proliferation.

```
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Treat [label="Treat with Rizavasertib\n(various concentrations)", fillcolor="#F1F3F4",
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Incubate2 -> Solubilize; Solubilize -> Read; Read -> Analyze; } Figure 2: Workflow for a typical
MTT-based cell viability assay.
```

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Rizavasertib** and a vehicle control (e.g., DMSO).

- Incubate the plate for a specified period (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours.[\[6\]](#)
- Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[\[6\]](#)
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC<sub>50</sub> value.

## Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by **Rizavasertib**.

Procedure:

- Seed cells and treat with **Rizavasertib** or vehicle control for the desired time.
- Harvest both adherent and floating cells and wash with PBS.
- Resuspend the cells in Annexin V binding buffer.[\[7\]](#)
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[\[7\]](#)
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[\[7\]](#)

## In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Rizavasertib** in a mouse model.

```
// Nodes Inject [label="Inject tumor cells subcutaneously\ninto immunocompromised mice",  
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palpable size", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomize [label="Randomize mice
```

into treatment groups", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Administer **Rizavasertib** or vehicle\n(e.g., s.c., p.o.)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor tumor volume\nand body weight", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Endpoint [label="Endpoint: Analyze tumor tissue\n(e.g., Western blot, IHC)", shape=oval, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Inject -> Tumor\_Growth; Tumor\_Growth -> Randomize; Randomize -> Treat; Treat -> Monitor [label="Daily/Weekly"]; Monitor -> Endpoint; } Figure 3: General workflow for an in vivo tumor xenograft study.

#### Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.
- Allow the tumors to grow to a predetermined size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Administer **Rizavasertib** via the desired route (e.g., subcutaneous injection) at a specified dose and schedule.
- Measure tumor dimensions and mouse body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for p-Akt levels).

## Conclusion

**Rizavasertib** is a highly potent and selective pan-Akt inhibitor with demonstrated anti-cancer activity in preclinical models. Its well-defined mechanism of action and efficacy make it a valuable research tool for investigating the role of the PI3K/Akt signaling pathway in cancer and other diseases. Further studies are warranted to explore its full therapeutic potential.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)